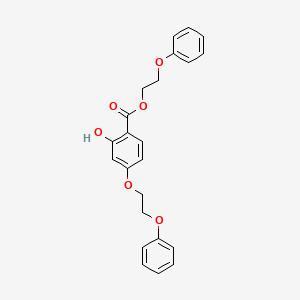
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate typically involves the esterification of 2-hydroxy-4-(2-phenoxyethoxy)benzoic acid with 2-phenoxyethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenoxy or benzoate derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s functional groups. The phenoxy and benzoate groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethanol: A simpler compound with similar phenoxy functionality.
2-Hydroxy-4-(2-phenoxyethoxy)benzoic acid: The precursor used in the synthesis of the target compound.
Phenoxyacetic acid: Another compound with a phenoxy group but different structural features.
Uniqueness
2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate is unique due to its combination of phenoxy and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
111988-89-7 |
|---|---|
Formule moléculaire |
C23H22O6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate |
InChI |
InChI=1S/C23H22O6/c24-22-17-20(28-14-13-26-18-7-3-1-4-8-18)11-12-21(22)23(25)29-16-15-27-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2 |
Clé InChI |
MIPPSQGPPLGZMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)OCCOC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


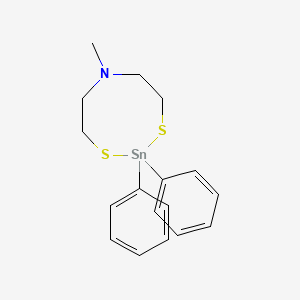
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
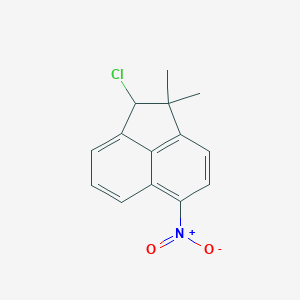
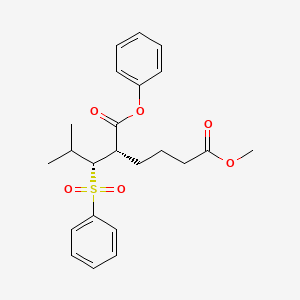
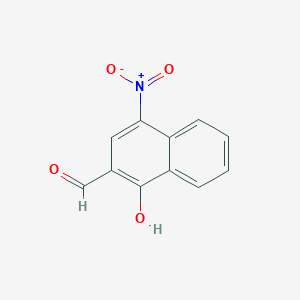
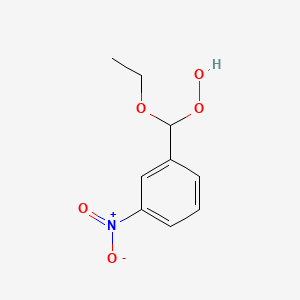
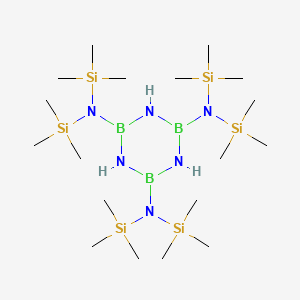

![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
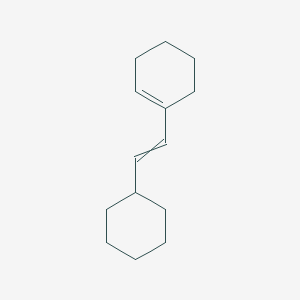
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
